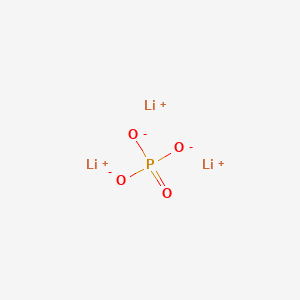

Lithiumphosphat

Übersicht

Beschreibung

Lithium phosphate is a natural form of lithium orthophosphate . It is used in the fabrication of lithium-ion batteries . Lithium phosphate is majorly used in the form of a conductive thin-film electrolyte for the fabrication of a variety of high-performance energy storage devices such as lithium-ion batteries and other lithium-based rechargeable batteries .

Synthesis Analysis

Lithium Iron Phosphate (LiFePO4) is a high-performance cathode material for Lithium Ion Batteries . It can be produced using sol-gel deposition which results in increased homogeneity . A typical X-ray diffractogram and FTIR spectrum of a LiFePO4 sample obtained by microwave-assisted hydrothermal synthesis at 200 °C for 10 min has been reported .Molecular Structure Analysis

Lithium phosphate influences the structural and lithium-ion conducting properties of lithium aluminum titanium phosphate pellets . The unit cell volume and crystallographic density scale with Mn content; the percentage of Fe and/or Mn in Li positions is below 1.5%, which is comparable to reference samples .Chemical Reactions Analysis

Lithium phosphate precipitation in a supersaturated solution has been studied by monitoring the turbidity of a well-stirred reactant mixture at different concentrations and temperatures . Also, lithium phosphate reacts with solid-phase oxidant sodium persulfate (Na2S2O8) as a mechanochemical co-grinding agent .Physical And Chemical Properties Analysis

Basic lithium phosphate and stoichiometric lithium phosphate have been prepared and their catalytic properties were compared . The melt LMFP samples show higher electrical conductivity at similar pellet density than LFP (0% Mn) and LMFP (79% Mn) reference samples made by traditional methods .Wissenschaftliche Forschungsanwendungen

Energiespeicher

Lithiumphosphat: ist ein wichtiger Bestandteil von Lithium-Eisenphosphat (LiFePO₄)-Batterien, die wegen ihrer Sicherheit, langen Lebensdauer und Umweltfreundlichkeit verwendet werden . Diese Batterien sind entscheidend für Energiespeichersysteme, darunter Heimspeicher und Elektrofahrzeuge (EVs), in denen sie eine zuverlässige und nachhaltige Energiequelle bieten .

Medizinische Geräte

Im medizinischen Bereich versorgen LiFePO₄-Batterien Geräte wie tragbares medizinisches Equipment, Patientenüberwachungssysteme und Notstromversorgungssysteme . Ihre Stabilität und Fähigkeit, hohe Leistung zu liefern, machen sie für kritische Gesundheitsanwendungen geeignet.

Elektronik

This compound: Batterien werden in verschiedenen Konsumelektronikprodukten eingesetzt, wie z. B. Powerbanks, Laptops und Elektrofahrrädern . Sie bieten hohe Sicherheit und lange Lebensdauer, was sie ideal für tragbare elektronische Geräte macht.

Automobilindustrie

Die Automobilindustrie hat This compound für seine LFP-Batterien angenommen, die aufgrund ihrer hohen Sicherheit, Zuverlässigkeit und langen Lebensdauer zunehmend in Elektrofahrzeugen eingesetzt werden . Diese Batterien sind auch weniger anfällig für thermisches Durchgehen, was sie zu einer sichereren Wahl für EV-Hersteller macht.

Luft- und Raumfahrt

Lithium-Ionen-Batterien: mit this compound-Kathoden werden in der Luft- und Raumfahrt aufgrund ihrer hohen spezifischen Energie und brennbaren Elektrolyten eingesetzt, die eine sorgfältige Konstruktion und Gefahrenkontrolle erfordern . Sie sind unerlässlich für die Stromversorgung verschiedener Raumfahrtanwendungen und gewährleisten Sicherheit und Zuverlässigkeit unter extremen Bedingungen.

Umweltwissenschaften

This compound: spielt eine Rolle in der Umweltwissenschaft, indem es eine Methode für die effiziente und umweltfreundliche Lithiumgewinnung aus verdünnten Quellen wie Meerwasser und Grundwasser bietet . Dies ist entscheidend für die Unterstützung der Anwendung erneuerbarer Energien und zusätzlicher Energiespeichersysteme.

Landwirtschaft

In der Landwirtschaft werden This compound-Batterien zur Stromversorgung von Landwirtschaftsgeräten und -werkzeugen, zur Unterstützung von intelligenten Bewässerungssystemen und zur Bereitstellung von Notstromversorgung bei Stromausfällen verwendet . Sie tragen dazu bei, den Ressourcenverbrauch zu optimieren und die Abhängigkeit von fossilen Brennstoffen zu reduzieren.

Management von Umweltauswirkungen

Die Forschung an verbrauchten Lithium-Ionen-Batterien, die oft this compound enthalten, konzentriert sich auf das Verständnis ihrer Umweltauswirkungen, Verschmutzungsquellen und -pfade . Die ordnungsgemäße Entsorgung und das Recycling dieser Batterien sind entscheidend, um Boden-, Wasser- und Luftverschmutzung zu verhindern.

Safety and Hazards

Zukünftige Richtungen

The lithium iron phosphate battery offers an alternative in the electric vehicle market . Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm .

Wirkmechanismus

Target of Action

Lithium phosphate primarily targets several enzymes and proteins in the body. It is known to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .

Mode of Action

Lithium phosphate interacts with its targets by competing with other ions, particularly magnesium and sodium . By displacing these ions, lithium phosphate can inhibit the activity of targeted enzymes . For instance, it inhibits GSK-3, a key enzyme involved in various cellular processes, including cell division and insulin regulation . Similarly, lithium phosphate inhibits inositol monophosphatase, thereby affecting the phosphatidylinositol signaling pathway .

Biochemical Pathways

Lithium phosphate affects several biochemical pathways. It is known to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects can lead to neuroprotective outcomes, particularly in the context of neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of lithium phosphate involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics of lithium phosphate is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring remains a key component of clinical surveillance due to lithium’s narrow therapeutic index .

Result of Action

The molecular and cellular effects of lithium phosphate’s action are diverse and significant. It has neuroprotective properties, reducing neuronal damage in conditions like Alzheimer’s disease by acting on multiple neuropathological targets . It also has mood-stabilizing effects, making it an effective treatment for bipolar disorder . Furthermore, lithium phosphate can lead to changes in neurotransmission and gene transcription .

Action Environment

The action, efficacy, and stability of lithium phosphate can be influenced by various environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . On the other hand, lithium phosphate is an important material in battery technology and catalysis, and its precipitation in a supersaturated solution has been studied for its kinetics . The environmental impact of lithium phosphate batteries has also been analyzed, with a focus on their potential for environmental emission reduction .

Biochemische Analyse

Biochemical Properties

Lithium phosphate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, often acting as a competitive inhibitor for other cations, particularly sodium and magnesium . The nature of these interactions is primarily competitive, with lithium phosphate mimicking the structure of these other ions and binding to their active sites .

Cellular Effects

Lithium phosphate can influence cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium, a component of lithium phosphate, is known to inhibit GSK-3, a kinase involved in numerous cellular processes, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of lithium phosphate is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. One of the key mechanisms is the inhibition of GSK-3, which leads to changes in gene expression and impacts various cellular processes . Additionally, lithium phosphate may bind to other biomolecules, affecting enzyme activity and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium phosphate can change over time. Studies have shown that lithium phosphate can precipitate in a supersaturated solution, with the kinetics of this process being influenced by various factors . Furthermore, lithium phosphate has been found to have a significant impact on the cycling stability of lithium-ion batteries, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of lithium phosphate can vary with different dosages in animal models. For instance, studies have shown that lithium, a component of lithium phosphate, can have beneficial effects on motor behavior in zebrafish at certain dosages . At higher doses, lithium can lead to significant polydipsia in both healthy controls and mutant mice .

Metabolic Pathways

Lithium phosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Lithium phosphate can be transported and distributed within cells and tissues. Unlike other biologically significant ions, lithium is not closely regulated in body fluids . It is absorbed from the soil through roots and transferred to various organs or tissues through phosphate transporters .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of lithium phosphate can be achieved through a precipitation reaction between lithium hydroxide and phosphoric acid.", "Starting Materials": [ "Lithium hydroxide", "Phosphoric acid" ], "Reaction": [ "Dissolve lithium hydroxide in water to form a solution.", "Dissolve phosphoric acid in water to form a separate solution.", "Slowly add the phosphoric acid solution to the lithium hydroxide solution while stirring continuously.", "A white precipitate of lithium phosphate will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the lithium phosphate in an oven at a low temperature." ] } | |

CAS-Nummer |

10377-52-3 |

Molekularformel |

H3LiO4P |

Molekulargewicht |

105.0 g/mol |

IUPAC-Name |

trilithium;phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |

Kanonische SMILES |

[Li].OP(=O)(O)O |

Andere CAS-Nummern |

10377-52-3 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

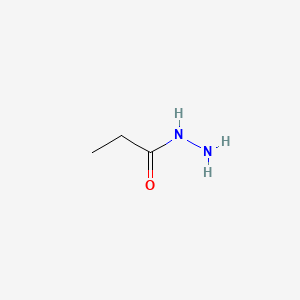

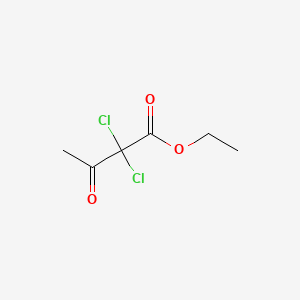

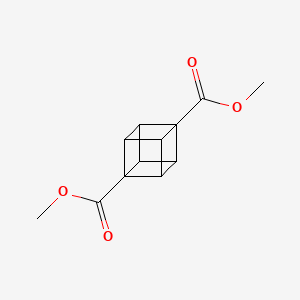

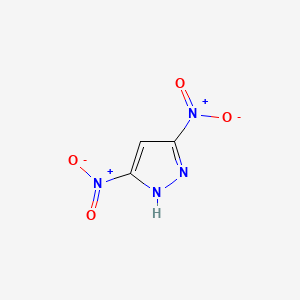

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)